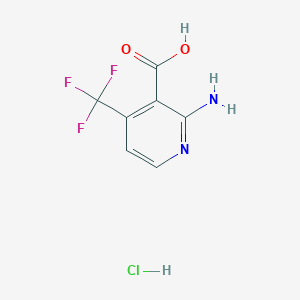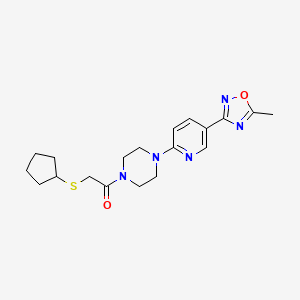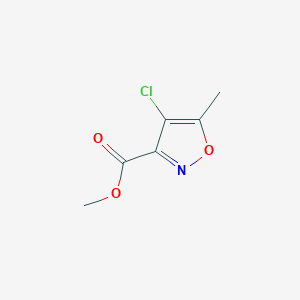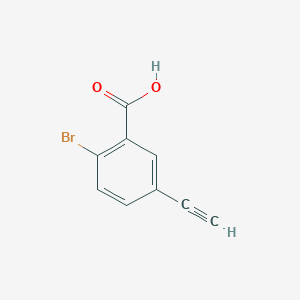
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C34H29ClN4O6 and its molecular weight is 625.08. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization in Antimicrobial Research
- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : This study involved the synthesis of new quinazoline derivatives, evaluated for their antibacterial and antifungal activities. The research demonstrated the potential of these compounds in combating various microbial strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Development of Antitumor Agents
- Synthesis, Antitumor Activity and Molecular Docking Study of Some Novel 3-Benzyl-4(3H)Quinazolinone Analogues : This research focused on the synthesis of quinazolinone analogues, their evaluation for in vitro antitumor activity, and molecular docking studies. Some compounds exhibited significant antitumor activity, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).
Investigations in Anticonvulsant Activities
- Synthesis, in Vivo and in Silico Anticonvulsant Activity Studies of New Derivatives of 2-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)acetamide : This study explored the anticonvulsant properties of new quinazolinone derivatives. The compounds showed promise in treating convulsive syndrome in mice, suggesting their potential use as anticonvulsants (El Kayal et al., 2019).
Applications in Antimicrobial Synthesis
- Synthesis and Antimicrobial Activity of 2-[2-(2,6-Dichloro Phenyl)amino]benzyl-3-(5-Substituted Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl-amino)-6,8-Dibromoquinazolin-4(3H)ones : This research synthesized a series of quinazolinone derivatives and evaluated their antibacterial and antifungal activities, demonstrating their potential in combating various microbial infections (Patel, Patel, & Barat, 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-((4-chlorophenethyl)carbamoyl)benzaldehyde, which is synthesized from 4-chlorobenzaldehyde and 4-chlorophenethylamine. The second intermediate is 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid, which is synthesized from 2-aminobenzoic acid and the first intermediate. The final product is then synthesized by coupling the second intermediate with methyl iodide and sodium hydride.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenethylamine", "2-aminobenzoic acid", "methyl iodide", "sodium hydride" ], "Reaction": [ "Synthesis of 4-((4-chlorophenethyl)carbamoyl)benzaldehyde:", "- 4-chlorobenzaldehyde is reacted with 4-chlorophenethylamine in the presence of acetic acid and acetic anhydride to form the imine intermediate.", "- The imine intermediate is then reduced with sodium borohydride to form 4-((4-chlorophenethyl)carbamoyl)benzaldehyde.", "Synthesis of 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid:", "- 4-((4-chlorophenethyl)carbamoyl)benzaldehyde is reacted with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to form the amide intermediate.", "- The amide intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline in the presence of acetic anhydride and pyridine to form the second intermediate, 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid.", "Synthesis of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate:", "- The second intermediate is reacted with methyl iodide and sodium hydride in the presence of DMF to form the final product, methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate." ] } | |
CAS番号 |
899908-94-2 |
製品名 |
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate |
分子式 |
C34H29ClN4O6 |
分子量 |
625.08 |
IUPAC名 |
methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40) |
InChIキー |
GWPJMHVNKLGKOP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)


![5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2418322.png)
![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2418325.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)
![2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide](/img/structure/B2418331.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2418332.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2418333.png)